
CCG-257081
概要
説明
CCG-257081 is a small molecule inhibitor that targets the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. This pathway is crucial for myofibroblast differentiation, which is a hallmark of fibrosis. This compound has shown potential in preventing drug-induced lung fibrosis, making it a promising candidate for therapeutic applications .
化学反応の分析
CCG-257081 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Melanoma Treatment
CCG-257081 has shown promising results in overcoming resistance to BRAF inhibitors like vemurafenib. In studies using YUMMER melanoma cell lines, this compound was found to:
- Induce activation of caspases (caspase-3 and -7), leading to increased apoptosis in resistant melanoma cells .
- Reduce tumor cell proliferation significantly when combined with vemurafenib, effectively preventing the development of drug resistance .
- Enhance the sensitivity of melanoma cells to immune checkpoint inhibitors, thereby improving therapeutic outcomes .
Table 1: Summary of this compound Efficacy in Melanoma Studies
Study | Model | Key Findings |
---|---|---|
Foda et al. (2024) | YUMMER melanoma cells | Induced apoptosis; reduced proliferation; enhanced sensitivity to vemurafenib |
Haak et al. (2017) | Murine models | Reduced melanoma metastasis; improved response to targeted therapies |
Lionarons et al. (2019) | In vitro assays | Synergistic effects with immune therapies |
Breast Cancer
While specific studies on breast cancer were not highlighted, the mechanism of action suggests potential applications in this area as well. The inhibition of the Rho/MRTF pathway may contribute to reduced tumor growth and metastasis in breast cancer models .
Applications in Fibrotic Diseases
This compound has also been investigated for its anti-fibrotic properties, particularly in lung fibrosis models. In a study examining bleomycin-induced lung fibrosis:
- This compound significantly reduced pulmonary collagen content and improved histopathological outcomes compared to control groups .
- The compound effectively decreased mRNA levels of key fibrotic markers such as smooth muscle actin and connective tissue growth factor, indicating its potential as a therapeutic agent for fibrotic diseases .
Table 2: Efficacy of this compound in Fibrotic Models
Study | Model | Key Findings |
---|---|---|
Mohan et al. (2022) | Bleomycin-induced lung fibrosis | Prevented inflammation and fibrosis; improved weight gain compared to control treatments |
作用機序
CCG-257081 exerts its effects by inhibiting the MRTF/SRF transcription pathway. This inhibition decreases the mRNA levels of downstream genes such as smooth muscle actin and connective tissue growth factor. The compound effectively prevents inflammation and fibrosis by reducing pulmonary collagen content and histopathology markers .
類似化合物との比較
CCG-257081 is part of a series of compounds, including CCG-1423 and CCG-203971, which also target the MRTF/SRF pathway. this compound has shown unique efficacy in preventing drug-induced lung fibrosis compared to its counterparts . Similar compounds include:
CCG-1423: Another MRTF/SRF pathway inhibitor with anti-fibrotic and anti-metastatic properties.
CCG-203971: Similar to this compound but with different efficacy profiles in various models.
生物活性
CCG-257081 is a small molecule inhibitor targeting the myocardin-related transcription factor (MRTF) signaling pathway, which has been implicated in various fibrotic diseases and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
This compound operates primarily by inhibiting the Rho/MRTF signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to disrupt the nuclear localization of MRTF-A/B and inhibit MRTF/SRF-regulated gene transcription. This inhibition leads to decreased expression of genes associated with fibrosis and cancer cell survival.
Efficacy in Cancer Models
Recent studies have demonstrated the effectiveness of this compound in various cancer models, particularly melanoma. For instance, co-treatment with this compound significantly suppressed tumor growth in mice treated with PLX4720, a BRAF inhibitor. The combination therapy enhanced apoptosis in resistant melanoma cells, indicating a synergistic effect that improves treatment outcomes compared to monotherapy with either agent alone .
Table 1: Summary of Efficacy Studies
Study Focus | Model Type | Treatment | Key Findings |
---|---|---|---|
Melanoma Resistance | Murine Model | This compound + PLX4720 | Reduced tumor growth; enhanced apoptosis |
Lung Fibrosis Prevention | Bleomycin-induced | This compound (100 mg/kg) | Prevented weight loss; reduced fibrosis markers |
Fibrosis in Skin | Bleomycin-induced | This compound (50 mg/kg) | Decreased skin thickening; reduced collagen |
Prevention of Lung Fibrosis
In a murine model of bleomycin-induced lung fibrosis, this compound demonstrated significant protective effects. Mice treated with 100 mg/kg showed no significant weight loss compared to control groups that received standard antifibrotic treatments like nintedanib or prednisolone, which resulted in weight loss. Histological analysis revealed that treatment with this compound effectively reduced collagen deposition and inflammation markers associated with fibrosis .
Case Studies
Case Study 1: Melanoma Resistance
A study examined the role of this compound in overcoming resistance to vemurafenib in melanoma cells. Resistant cell lines showed enhanced activation of the Rho/MRTF pathway. Treatment with this compound not only inhibited this pathway but also prevented the formation of vemurafenib-resistant colonies, suggesting its potential as an adjunct therapy for resistant melanoma .
Case Study 2: Fibrotic Disease
特性
CAS番号 |
1922098-90-5 |
---|---|
分子式 |
C24H19ClF3N3O2 |
分子量 |
473.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32) |
InChIキー |
BEDJWRJGMARXLZ-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4 |
正規SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CCG-257081; CCG 257081; CCG257081; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。